An In-depth Technical Guide to 2-(Ethylamino)pyridine: Core Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Ethylamino)pyridine: Core Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-(Ethylamino)pyridine (CAS No: 37059-57-7), a pivotal heterocyclic amine in modern organic synthesis and medicinal chemistry.[1][2] It is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into its fundamental properties, structure, synthesis, and key applications.
Introduction and Significance
2-(Ethylamino)pyridine, also known as N-ethyl-2-pyridinamine, is an organic compound featuring a pyridine ring substituted at the second position with an ethylamino group.[1][2] This structural motif is of significant interest in pharmaceutical and materials science due to the versatile reactivity of the pyridine and secondary amine functionalities. The pyridine ring is a common scaffold in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall impact on the pharmacological activity of a molecule.[3] The presence of the N-ethyl group modulates the compound's basicity, solubility, and steric profile, making it a valuable building block for creating complex, biologically active molecules.[4][5][6] Its applications span from being a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, to its use as a ligand in coordination chemistry.[4][7]
Physicochemical and Structural Properties
2-(Ethylamino)pyridine is typically a colorless to light yellow, clear liquid with a characteristic amine-like odor.[1][8] It is an air-sensitive, combustible liquid that should be stored under an inert atmosphere in a cool, dark place.[8]
Core Properties
A summary of the key physicochemical properties of 2-(Ethylamino)pyridine is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | [1][2] |
| Molecular Weight | 122.17 g/mol | [2][8] |
| CAS Number | 37059-57-7 | [2][8] |
| Appearance | Colorless to light yellow clear liquid | [1][8] |
| Boiling Point | 82 °C at 3.8 mmHg | [8][9] |
| Density (Predicted) | 1.029 ± 0.06 g/cm³ | [9] |
| Refractive Index | 1.5600 to 1.5640 | [9] |
| pKa (Predicted) | 6.71 ± 0.10 | [9] |
| Flash Point | 86 °C | [8] |
| Solubility | Soluble in polar organic solvents | [1] |
Structural Identifiers
| Identifier | Value | Source |
| IUPAC Name | N-ethylpyridin-2-amine | [2] |
| SMILES | CCNC1=CC=CC=N1 | [2] |
| InChI | InChI=1S/C7H10N2/c1-2-8-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,8,9) | [2] |
| InChIKey | CXGFWBPQQXZELI-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization
The structural elucidation of 2-(Ethylamino)pyridine is routinely confirmed using a combination of spectroscopic methods.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the hydrogen and carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the key functional groups, such as the N-H stretch of the secondary amine and the characteristic vibrations of the pyridine ring.[10]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[2][10]
Synthesis and Purification
The synthesis of 2-(alkylamino)pyridines, including the ethyl derivative, can be achieved through several routes, often starting from the readily available 2-aminopyridine.[11] A common and efficient method involves the N-alkylation of a protected 2-aminopyridine derivative, followed by deprotection.[11]
Synthesis Workflow
The following diagram illustrates a typical three-step synthesis of 2-(Ethylamino)pyridine from 2-aminopyridine.
Caption: A three-step synthesis of 2-(Ethylamino)pyridine.
Detailed Experimental Protocol (Adapted from literature)
This protocol describes the synthesis via a Boc-protected intermediate, which generally provides high yields.[11]
Step 1: Synthesis of 2-[N-(tert-Butoxycarbonyl)amino]pyridine
-
To a solution of 2-aminopyridine in tert-butyl alcohol, add di-tert-butyl dicarbonate (Boc anhydride).
-
Stir the reaction mixture at room temperature.
-
Upon completion (monitored by TLC), evaporate the solvent.
-
Recrystallize the crude solid from a suitable solvent like isopropyl alcohol to obtain pure 2-(Boc-amino)pyridine.[11]
-
Rationale: The Boc group is an excellent protecting group for amines as it is stable to many reaction conditions but can be easily removed under acidic conditions.
-
Step 2: Synthesis of 2-[N-(tert-Butoxycarbonyl)-N-ethylamino]pyridine
-
Dissolve the Boc-protected aminopyridine in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF).
-
Add sodium hydride (NaH) portion-wise at 0 °C to deprotonate the amine.
-
Add ethyl iodide and allow the reaction to proceed at room temperature.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the product by column chromatography.[11]
-
Rationale: Sodium hydride is a strong base used to deprotonate the N-H of the carbamate, forming a nucleophile that readily reacts with the electrophilic ethyl iodide.
-
Step 3: Synthesis of 2-(Ethylamino)pyridine (Deprotection)
-
Treat the product from Step 2 with an acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), in a suitable solvent.
-
Stir until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent and purify by distillation or chromatography to yield 2-(Ethylamino)pyridine.[11]
-
Rationale: The tert-butoxycarbonyl group is labile in acidic conditions, releasing the desired secondary amine.
-
Chemical Reactivity and Applications
The reactivity of 2-(Ethylamino)pyridine is dictated by the nucleophilic character of the exocyclic nitrogen and the electronic properties of the pyridine ring. It can participate in a variety of chemical transformations, making it a versatile intermediate.
Key Reactions
-
N-Alkylation/Acylation: The secondary amine can be further alkylated or acylated to introduce a wide range of substituents.
-
Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The position of substitution is influenced by the directing effect of the ethylamino group.
-
Coordination Chemistry: The nitrogen atoms of both the pyridine ring and the amino group can act as ligands, coordinating with metal ions to form stable complexes. This property is valuable in catalysis and materials science.[4]
Applications in Drug Development
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with diverse therapeutic applications.[3][6][12] 2-(Ethylamino)pyridine serves as a key building block in the synthesis of more complex molecules with potential biological activity.[4]
-
Central Nervous System (CNS) Agents: Derivatives of aminopyridines are explored for their potential in treating neurological disorders. For instance, related structures have been investigated as potent and selective agonists for serotonin receptors (e.g., 5-HT1A), which are targets for antidepressant and anxiolytic drugs.[7]
-
Antimicrobial and Antiviral Agents: The pyridine nucleus is a core component of many compounds with antimicrobial and antiviral properties.[5][6]
-
Anticancer Agents: Many pyridine-containing compounds have demonstrated antitumor activity and are used in cancer chemotherapy.[5]
The following diagram illustrates the central role of the 2-(Ethylamino)pyridine scaffold in accessing diverse, biologically relevant chemical space.
Caption: Applications of the 2-(Ethylamino)pyridine scaffold.
Safety and Handling
2-(Ethylamino)pyridine is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[13][14]
-
Hazards: It is harmful if swallowed, and causes skin and serious eye irritation.[2][8] It may also be harmful if inhaled or absorbed through the skin.[2][15]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[13][14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][13] It is air-sensitive and should be stored under an inert gas.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8][15]
Conclusion
2-(Ethylamino)pyridine is a fundamentally important building block in organic and medicinal chemistry. Its unique combination of a pyridine ring and a secondary amine group provides a versatile platform for the synthesis of a wide array of functional molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers aiming to leverage this scaffold in the development of novel pharmaceuticals, catalysts, and materials. The protocols and data presented in this guide serve as a comprehensive resource for the safe and effective use of 2-(Ethylamino)pyridine in a research and development setting.
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